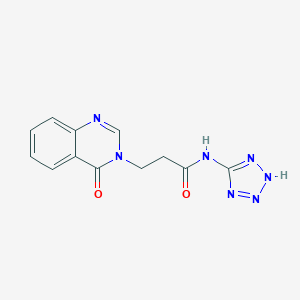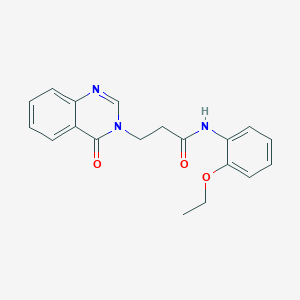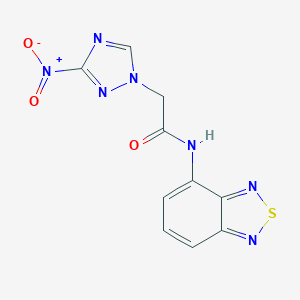![molecular formula C17H11ClF3N3O2 B277519 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide is a synthetic compound with potential applications in scientific research. This compound is also known as AG-879 and has been studied for its ability to inhibit the activity of certain enzymes that play a role in cancer cell growth. In
作用机制
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide involves the inhibition of EGFR activity. EGFR is a receptor tyrosine kinase that plays a role in cell growth and proliferation. AG-879 binds to the ATP-binding site of EGFR, preventing the activation of downstream signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide has been shown to have biochemical and physiological effects in cancer cells. In vitro studies have shown that AG-879 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that AG-879 inhibits tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
One advantage of using N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide in lab experiments is its specificity for EGFR inhibition. AG-879 has been shown to selectively inhibit EGFR activity, without affecting other receptor tyrosine kinases. This specificity makes it a useful tool for studying the role of EGFR in cancer cell growth.
One limitation of using N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide in lab experiments is its potential toxicity. AG-879 has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the combination of AG-879 with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the potential toxicity of AG-879 in vivo and to optimize its dosing and administration for clinical use.
Conclusion
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide is a synthetic compound with potential applications in scientific research. Its ability to selectively inhibit EGFR activity makes it a useful tool for studying the role of EGFR in cancer cell growth. Further research is needed to optimize its use in experimental settings and to determine its potential for clinical use.
合成方法
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide involves several steps. The first step is the synthesis of 2-chloro-5-trifluoromethyl aniline, which is then reacted with 2-chloroacetyl chloride to form 2-chloro-N-(2-chloro-5-trifluoromethylphenyl)acetamide. This intermediate is then reacted with 2-aminobenzophenone to form N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide. The synthesis method has been optimized to produce high yields of the compound with minimal impurities.
科学研究应用
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide has been studied for its potential applications in scientific research. One area of research is the inhibition of epidermal growth factor receptor (EGFR) activity, which plays a role in cancer cell growth. AG-879 has been shown to inhibit EGFR activity in vitro and in vivo, making it a potential candidate for cancer therapy.
属性
产品名称 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide |
|---|---|
分子式 |
C17H11ClF3N3O2 |
分子量 |
381.7 g/mol |
IUPAC 名称 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H11ClF3N3O2/c18-12-6-5-10(17(19,20)21)7-14(12)23-15(25)8-24-9-22-13-4-2-1-3-11(13)16(24)26/h1-7,9H,8H2,(H,23,25) |
InChI 键 |
ICOXPFRXQRCGIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277442.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)


![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B277449.png)
![1-{[5-(4-chlorophenyl)-1H-tetraazol-1-yl]acetyl}-4-methylpiperidine](/img/structure/B277453.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277454.png)

![1-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}piperidine](/img/structure/B277457.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)
![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)